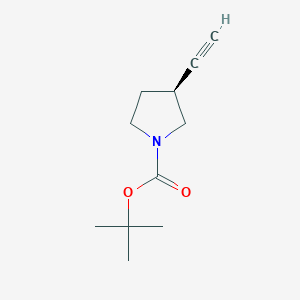

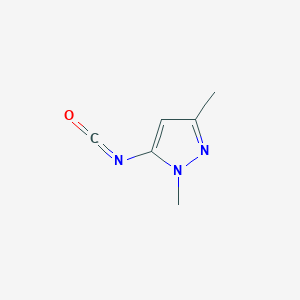

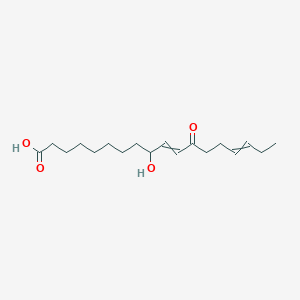

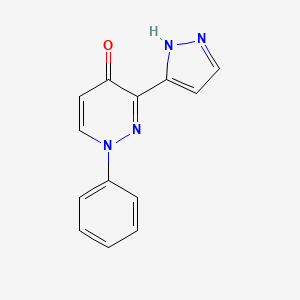

![molecular formula C12H20N2O4 B3154815 3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide CAS No. 78553-70-5](/img/structure/B3154815.png)

3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide

Descripción general

Descripción

“3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide” is a chemical compound that has been used in various chemical reactions . It has been mentioned in the context of the Biginelli reaction using thiourea and the aminolysis of β-Ketoester .

Synthesis Analysis

The synthesis of this compound has been described in several studies. In one method, a mixture of 4,4´-diaminobibenzyl, tert-butyl acetoacetate, and DMAP in toluene was refluxed overnight . In another method, a mixture of 3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]ethylphenyl]butanamide, thiourea, 5-bromovanilin, and a catalytic amount of conc. HCl in EtOH was heated at reflux for 3 days .Chemical Reactions Analysis

The compound has been used in the Biginelli reaction using thiourea and the aminolysis of β-Ketoester . These reactions involve the use of this compound as a reactant, leading to the formation of different products.Aplicaciones Científicas De Investigación

Polymerization Catalysts for High-Molecular-Weight PE Elastomers

The complex formed by N,N-bis(aryl)butane-2,3-diimine–nickel (II) bromide, specifically [ArN=C(Me)-C(Me)=NAr]NiBr₂, has been investigated as a catalyst for ethylene polymerization . Notably, the cyclohexyl-containing variant (Ni2/MAO) achieved high activity, producing highly branched polyethylene elastomers with narrow dispersity. These elastomers exhibited a peak level of 13.2 × 10⁶ g (PE) per (mol of Ni) per hour at 40 °C, with a molecular weight around 1 million g/mol.

Synthesis of Pyrano [4,3-b]chromene Derivatives

Researchers have developed an efficient procedure for synthesizing pyrano [4,3-b]chromene derivatives using N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) as a key component in a three-component condensation reaction . These derivatives have potential applications in medicinal chemistry and materials science.

Quinazolin-4(1H)-one Synthesis

In another study, N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) was employed in a one-pot reaction to synthesize 2-substituted quinazolin-4(1H)-ones with excellent yields and short reaction times . Quinazolin-4(1H)-ones have diverse biological activities and are relevant in drug discovery.

Furan-Based Poly(ester amide)s

Furan-based poly(ester amide)s are promising materials for sustainable and renewable polymers. N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) could serve as a building block in the synthesis of such polymers, contributing to the development of a circular bioeconomy .

Mecanismo De Acción

N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide), also known as Butanamide,N,N’-1,4-butanediylbis[3-oxo- or 3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide, is a chemical compound with the molecular formula C12H20N2O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Pharmacokinetics

Some properties can be inferred from its structure and physicochemical properties .

Action Environment

The action, efficacy, and stability of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

Propiedades

IUPAC Name |

3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-9(15)7-11(17)13-5-3-4-6-14-12(18)8-10(2)16/h3-8H2,1-2H3,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBHRMCWNBRQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCCCCNC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

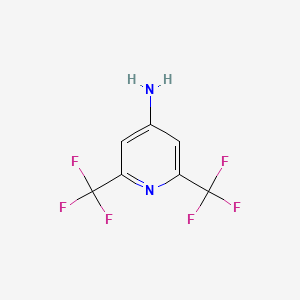

![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)